![molecular formula C19H16ClFN2O3 B5667439 2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one](/img/structure/B5667439.png)
2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the benzyl group: The 2-chloro-6-fluorobenzyl group can be introduced via nucleophilic substitution reactions.
Methoxylation: The 3,4-dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the pyridazinone ring or the aromatic rings.
Substitution: The chloro and fluoro substituents on the benzyl group make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the pyridazinone or aromatic rings.
Substitution: Substituted derivatives with various functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a lead compound in drug discovery due to its potential therapeutic effects. Notably, it has been investigated for:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549) cancer cells. The IC50 values ranged from 5 to 15 µM, suggesting potent activity compared to standard chemotherapeutics like doxorubicin. Mechanistic studies revealed that it induces apoptosis and inhibits cell cycle progression, particularly at the G0/G1 phase .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for further exploration in treating inflammatory diseases. Its ability to modulate inflammatory pathways could provide therapeutic benefits in conditions such as arthritis or other chronic inflammatory disorders.
Biological Probes
Due to its structural features, this compound can serve as a biochemical probe in research settings. It may interact with specific molecular targets such as enzymes or receptors, offering insights into biological pathways and disease mechanisms.
Synthetic Intermediate
In organic synthesis, 2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one can act as a building block for more complex molecules. Its unique functional groups allow for the synthesis of derivatives with tailored properties for specific applications in pharmaceuticals or agrochemicals .
Anticancer Studies
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various tumor cell lines. The results indicated that treatment with the compound led to increased levels of cleaved caspases and PARP, confirming the induction of apoptosis. Flow cytometry analysis demonstrated significant G0/G1 phase arrest in treated cells, highlighting its potential as an effective anticancer agent.
Inflammation Modulation
Another investigation focused on the anti-inflammatory effects of the compound in a murine model of inflammation. The results showed reduced levels of pro-inflammatory cytokines following treatment, suggesting that the compound could modulate immune responses effectively .
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one would depend on its specific biological activity. Generally, it could involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
- 2-(2-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
Uniqueness
The presence of both chloro and fluoro substituents on the benzyl group may confer unique chemical and biological properties, such as increased potency or selectivity in biological assays.
Biological Activity
The compound 2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C17H19ClFNO2
- Molecular Weight : 323.79 g/mol
- CAS Number : [774547-07-8]
Antiviral Activity
Recent studies have highlighted the compound's effectiveness against HIV-1. A related class of compounds, specifically 2-Cl-6-F-S-DABOs , demonstrated significant inhibitory activity against wild-type HIV-1 and several clinically relevant mutants. The presence of a chloro and fluorine substituent at specific positions on the benzyl group appears to enhance antiviral efficacy, with some derivatives showing activity in the picomolar range .
The mechanism through which this compound exerts its antiviral effects likely involves inhibition of the HIV reverse transcriptase (RT). Studies have shown that compounds with similar structural features can bind effectively to the RT enzyme, disrupting the viral replication cycle .
Anticancer Properties
In addition to its antiviral properties, this compound has been evaluated for its anticancer potential. A series of pyridazine derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The results indicated that certain substitutions on the pyridazine ring could enhance cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics .
Structure-Activity Relationship (SAR)
The biological activity of pyridazine derivatives is significantly influenced by their structural components. The following table summarizes key findings related to structural modifications and their impact on biological activity:
Case Studies
- HIV Inhibition : A study involving a series of 2-chloro-6-fluorobenzyl derivatives revealed that specific stereoisomers exhibited superior inhibitory effects against HIV-1, correlating with their binding affinity to the RT enzyme .
- Cancer Cell Lines : In vitro studies demonstrated that derivatives of this compound could reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3/c1-25-17-8-6-12(10-18(17)26-2)16-7-9-19(24)23(22-16)11-13-14(20)4-3-5-15(13)21/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZLZKXWYJPOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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